ACE Inhibitory Activity: Glu-Pro vs. Gly-Pro and Val-Glu-Pro
Glu-Pro exhibits measurable ACE inhibitory activity with an IC50 of 63.7 ± 12.0 μM, positioning it as a moderate inhibitor compared to the more potent Val-Glu-Pro (IC50 = 27.36 ± 0.14 μM) and the weaker Gly-Pro (IC50 = 184.71–360 μM) [1][2][3]. This quantitative ranking allows researchers to select the appropriate peptide based on desired inhibitory potency without over- or under-estimating activity.
| Evidence Dimension | Angiotensin-converting enzyme (ACE) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 63.7 ± 12.0 μM |
| Comparator Or Baseline | Val-Glu-Pro: IC50 = 27.36 ± 0.14 μM; Gly-Pro: IC50 = 184.71 μM (range 184.71–360 μM) |
| Quantified Difference | Glu-Pro is ~2.3-fold less potent than Val-Glu-Pro but ~2.9–5.7-fold more potent than Gly-Pro |
| Conditions | In vitro ACE inhibition assay using purified enzyme; Val-Glu-Pro data from papain digest of Spirulina platensis; Gly-Pro data from human serum ACE |
Why This Matters
This quantifiable difference prevents inappropriate substitution of a weak inhibitor for a moderate one, which could compromise experimental outcomes in hypertension research or functional food development.
- [1] Norris R, O'Keeffe MB, FitzGerald RJ. Characterisation of the hydrolytic specificity of Aspergillus niger derived prolyl endoproteinase on bovine β-casein and determination of ACE inhibitory activity. Food Chem. 2014;156:29-36. View Source
- [2] 螺旋藻源血管紧张素转化酶抑制肽的纯化和鉴定. Prog Biochem Biophys. 2009;37(5):568-574. DOI: 10.0000/j.1000-3282.20093705568574. View Source
- [3] Exploration of inhibitor effect of Gly-Pro (GP), Arg-Gly-Asp-Ser (RGDS) and Ser-Asp-Gly-Arg-Gly (SDGRG) bioactive peptides on angiotensin-converting enzyme activity purified from human serum. NCBI. View Source
